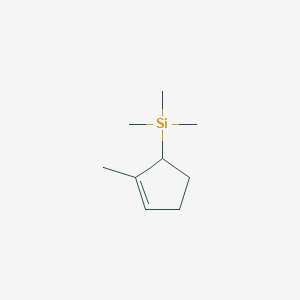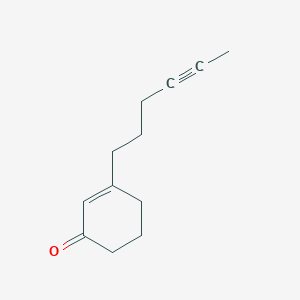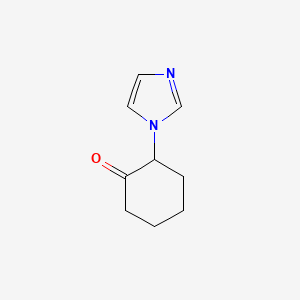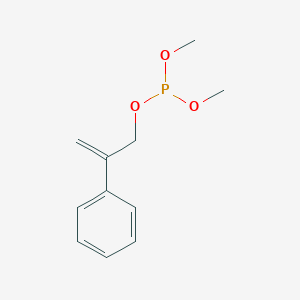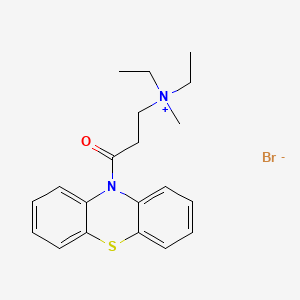
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is a quaternary ammonium compound with a molecular formula of C20H25N2OSBr and a molecular weight of 421.44 . This compound is known for its unique structure, which includes a phenothiazine moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide typically involves the alkylation of enolate ions. The enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new C-C bond . The reaction conditions often include the use of sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its pharmacological properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide involves its interaction with molecular targets such as ion channels and receptors. The phenothiazine moiety is known to interact with various biological pathways, potentially affecting neurotransmission and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylmethyl(2-(1-phenyl-2-(phenylacetoxy)ethylthio)ethyl)ammonium methyl sulfate
- Diethylmethyl(2-(3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide
Uniqueness
Diethylmethyl(2-(10-phenothiazinylcarbonyl)ethyl)ammonium bromide is unique due to its phenothiazine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurological and psychiatric disorders.
Eigenschaften
CAS-Nummer |
111327-40-3 |
|---|---|
Molekularformel |
C20H25BrN2OS |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
diethyl-methyl-(3-oxo-3-phenothiazin-10-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C20H25N2OS.BrH/c1-4-22(3,5-2)15-14-20(23)21-16-10-6-8-12-18(16)24-19-13-9-7-11-17(19)21;/h6-13H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JCBTXNGQTHLEKV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



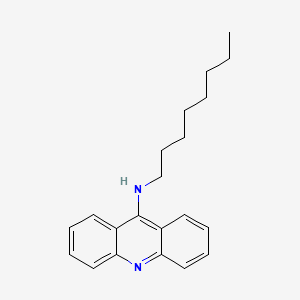
![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)




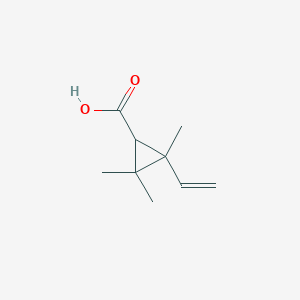
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
